
1-tert-Butyl-4-(dichloromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-(dichloromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a dichloromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-(dichloromethoxy)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-4-(dichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation Reactions: The benzylic position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The dichloromethoxy group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Major Products:
Substitution: Halogenated or nitrated derivatives of the original compound.
Oxidation: Carboxylic acids or ketones.
Reduction: Dechlorinated or demethoxylated products.
Applications De Recherche Scientifique
1-tert-Butyl-4-(dichloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-4-(dichloromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The tert-butyl group and dichloromethoxy group influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The pathways involved include the formation of carbocations and subsequent stabilization through resonance .
Comparaison Avec Des Composés Similaires
tert-Butylbenzene: Lacks the dichloromethoxy group, making it less reactive in certain substitution reactions.
1,4-Di-tert-butylbenzene: Contains two tert-butyl groups, leading to different steric and electronic effects.
Chlorobenzene: Contains a single chlorine substituent, affecting its reactivity and applications.
Uniqueness: 1-tert-Butyl-4-(dichloromethoxy)benzene is unique due to the combination of the tert-butyl and dichloromethoxy groups, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
104392-34-9 |
|---|---|
Formule moléculaire |
C11H14Cl2O |
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
1-tert-butyl-4-(dichloromethoxy)benzene |
InChI |
InChI=1S/C11H14Cl2O/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7,10H,1-3H3 |
Clé InChI |
RUNGKFJWCWHBCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



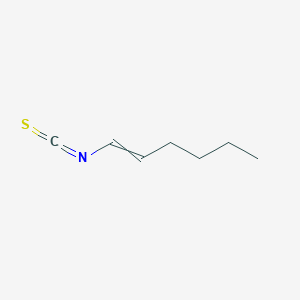
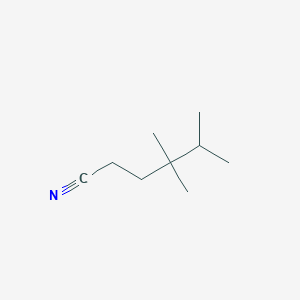
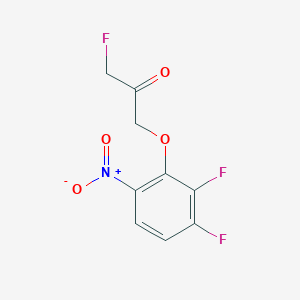
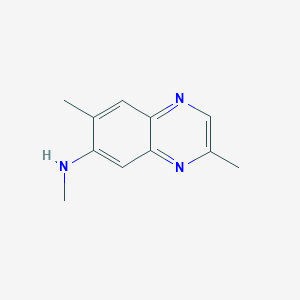
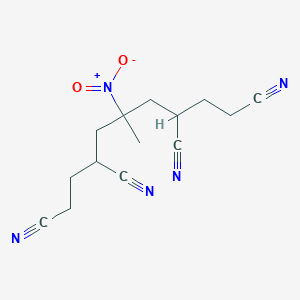
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
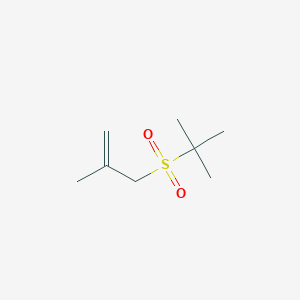

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
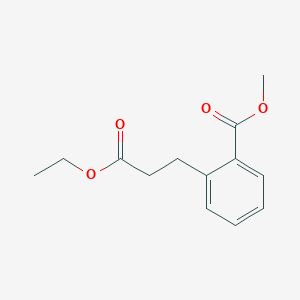
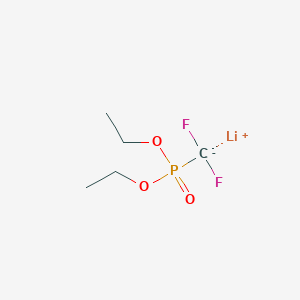
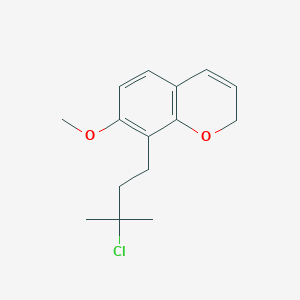
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
